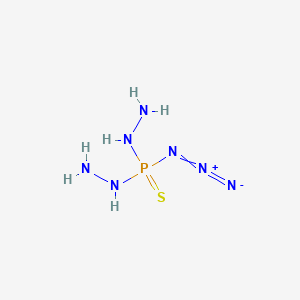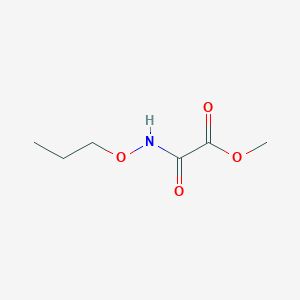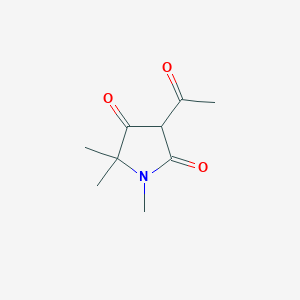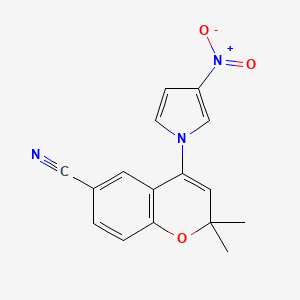
4,4'-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a complex organic compound characterized by its unique structure, which includes two aminobenzenecarboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) typically involves a multi-step process. One common method starts with the preparation of the intermediate 4,4’-(1,2-ethanediylbis(oxy))dibenzonitrile, which is then subjected to a series of reactions to introduce the aminobenzenecarboximidamide groups. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize the formation of by-products.
化学反应分析
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobenzenecarboximidamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed.
科学研究应用
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but with carboxylic acid groups instead of aminobenzenecarboximidamide groups.
4,4’-(1,2-Ethanediylbis(oxy))bis(1,2,5-oxadiazol-3-amine): Contains oxadiazole rings instead of aminobenzenecarboximidamide groups.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
| 125880-78-6 | |
分子式 |
C16H20N6O2 |
分子量 |
328.37 g/mol |
IUPAC 名称 |
3-amino-4-[2-(2-amino-4-carbamimidoylphenoxy)ethoxy]benzenecarboximidamide |
InChI |
InChI=1S/C16H20N6O2/c17-11-7-9(15(19)20)1-3-13(11)23-5-6-24-14-4-2-10(16(21)22)8-12(14)18/h1-4,7-8H,5-6,17-18H2,(H3,19,20)(H3,21,22) |
InChI 键 |
YHZGQADCZYIQNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCOC2=C(C=C(C=C2)C(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)


![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)




![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/no-structure.png)

